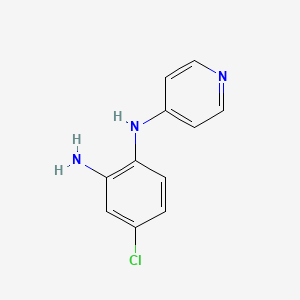

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

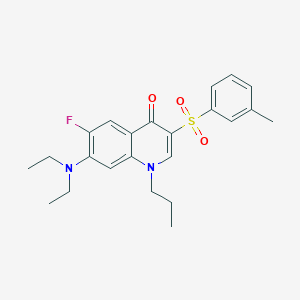

“4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine” is a complex organic compound that contains a benzene ring substituted with a chlorine atom and a pyridine ring . It also has two amine groups attached to the benzene ring .

Molecular Structure Analysis

The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amine groups (-NH2) could make the compound a potential ligand for metal ions.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in reactions such as nucleophilic substitutions . The presence of the amine groups could also make it a potential base in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amine groups could make it a base, and the aromatic rings could contribute to its stability .科学的研究の応用

Synthesis and Characterization in Polymer Research

A significant application of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is in the synthesis and characterization of various polymeric materials. Research by Huang et al. (2017) demonstrated the successful synthesis of a novel aromatic diamine monomer, closely related to this compound, which was used to synthesize a series of polyimides. These polymers displayed excellent solubility, high thermal stability, and significant hydrophobicity, indicating their potential in advanced material applications (Huang et al., 2017).

Development of Novel Fluorinated Copolymers

In 2018, Zhou et al. synthesized a new aromatic diamine similar to this compound and used it to create fluorinated copoly(pyridine ether imide)s. These polymers exhibited exceptional mechanical properties, thermal stability, and optical transparency, suggesting their utility in various industrial applications (Zhou et al., 2018).

Contribution to High-Performance Polymers

Ghaemy et al. (2010) synthesized a new unsymmetrical diamine monomer containing a structure similar to this compound. The resulting polyamides displayed a broad range of solubility and good thermal stability. This research highlights the compound's contribution to the development of high-performance polymers (Ghaemy et al., 2010).

Applications in Luminescent Sensing Materials

A study by Zhang et al. (2018) on Ln-MOFs (Lanthanide Metal-Organic Frameworks) using mixed ligands, including a derivative of this compound, demonstrated their potential as selective multi-responsive luminescent sensors. These materials could detect explosives and metal ions, showcasing the compound's application in sensitive detection technologies (Zhang et al., 2018).

特性

IUPAC Name |

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-7H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXFIQZRFSQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2381918.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)

![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)